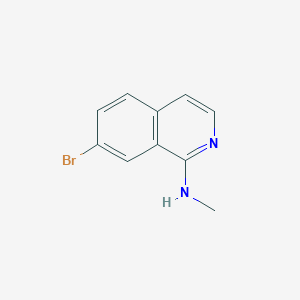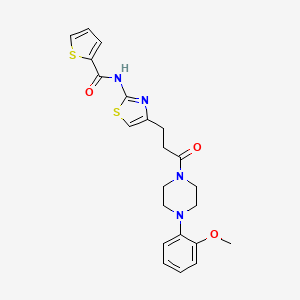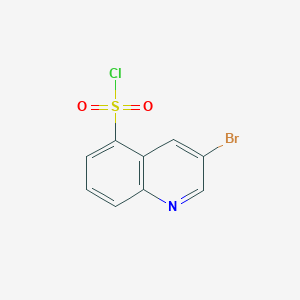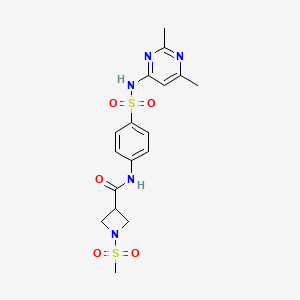
7-Bromo-N-methylisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-N-methylisoquinolin-1-amine is a chemical compound with the molecular weight of 237.1 . It is a powder in physical form . The IUPAC name for this compound is 7-bromo-N-methylisoquinolin-1-amine .
Molecular Structure Analysis
The InChI code for 7-Bromo-N-methylisoquinolin-1-amine is 1S/C10H9BrN2/c1-12-10-9-6-8(11)3-2-7(9)4-5-13-10/h2-6H,1H3,(H,12,13) . This indicates the presence of a bromine atom at the 7th position of the isoquinoline ring and a methylamine group attached to the nitrogen of the isoquinoline .Physical And Chemical Properties Analysis
7-Bromo-N-methylisoquinolin-1-amine is a powder in physical form . It is stored at room temperature .Scientific Research Applications
Photophysical Studies and Luminescent Materials
The brominated isoquinoline core exhibits interesting photophysical properties. Scientists investigate its luminescence behavior, quantum yield, and excited-state dynamics. Additionally, they explore its use in developing luminescent materials for displays, sensors, and optoelectronic devices.
For additional details, you can find the compound on Sigma-Aldrich here . If you need any other assistance, feel free to reach out!
Safety and Hazards
The safety information for 7-Bromo-N-methylisoquinolin-1-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using respiratory protection in case of inadequate ventilation .
Mechanism of Action
Target of Action
It is known that isoquinoline derivatives, to which this compound belongs, often interact with various receptors and enzymes in the body
Mode of Action
The exact mode of action of 7-Bromo-N-methylisoquinolin-1-amine is currently unknown due to the lack of specific studies on this compound. Isoquinoline compounds often act as agonists or antagonists at various receptors . The bromine atom at the 7th position could potentially influence the compound’s interaction with its targets, but further investigation is required to confirm this.
Biochemical Pathways
It is known that the regulation of metabolic pathways is a complex process that involves the control of the flux of metabolites to ensure that the output of the pathways meets biological demand . The compound could potentially affect these pathways, but more research is needed to confirm this.
Pharmacokinetics
The compound’s molecular weight (2371) and physical form (powder) suggest that it could potentially be absorbed and distributed in the body . The presence of the bromine atom and the N-methyl group could influence its metabolism and excretion, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 7-Bromo-N-methylisoquinolin-1-amine’s action are currently unknown due to the lack of specific studies on this compound. It is known that isoquinoline compounds can have various effects on cells, depending on their specific structure and targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
properties
IUPAC Name |
7-bromo-N-methylisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-12-10-9-6-8(11)3-2-7(9)4-5-13-10/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAFBXNMLMFQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-N-methylisoquinolin-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)

![2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3009929.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)
![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009934.png)


![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)
![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)